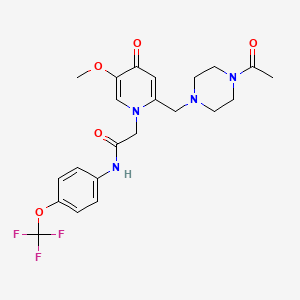

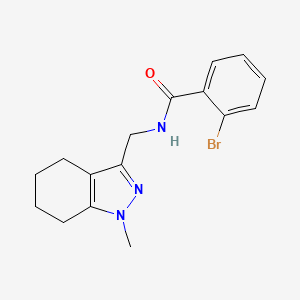

![molecular formula C25H21N3O4 B2740083 ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate CAS No. 941956-32-7](/img/structure/B2740083.png)

ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound. It contains a quinazolinone core, which is a class of organic compounds with promising therapeutic roles .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazolinone core is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Aplicaciones Científicas De Investigación

- Application : Researchers have explored EOQ as an electrode material in supercapacitors and lithium-ion batteries. Its unique structure and redox properties contribute to enhanced charge storage capacity and cycling stability .

- Application : EOQ derivatives have been used as catalysts in organic transformations, such as Michael additions and cyclizations. Their ability to activate specific bonds and control reaction pathways is promising .

- Application : Medicinal chemists have explored EOQ derivatives for their potential as kinase inhibitors, antitumor agents, or anti-inflammatory drugs. Rational modifications can optimize their pharmacological properties .

- Application : EOQ-based materials have been studied for use in organic light-emitting diodes (OLEDs) and sensors. Their emission properties can be tuned by modifying the substituents .

- Application : EOQ derivatives could find applications in quantum information processing, quantum sensors, or quantum communication. Their unique electronic structure may enable novel quantum functionalities .

- Application : Researchers have explored EOQ-based ligands in the assembly of metal-organic frameworks (MOFs) or coordination polymers. These materials exhibit diverse properties, including gas adsorption and catalysis .

Electrochemical Energy Storage

Catalysis

Drug Discovery

Photoluminescent Materials

Quantum Science and Technology

Coordination Chemistry

Propiedades

IUPAC Name |

ethyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4/c1-2-32-24(30)18-11-8-12-19(15-18)26-22(29)16-28-21-14-7-6-13-20(21)23(27-25(28)31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWTXLPCFYYSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)